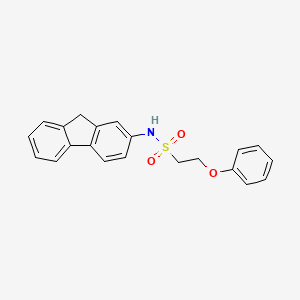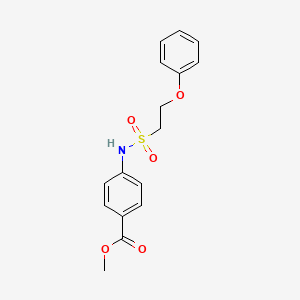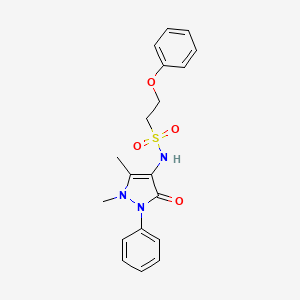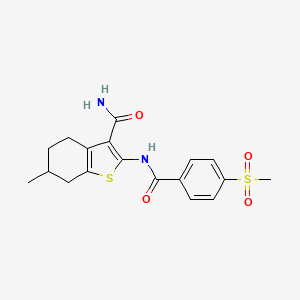
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide (NFEPS) is a synthetic, organosulfur compound commonly used for research purposes in laboratories. It is a white, odorless, crystalline solid that is highly soluble in water and other polar solvents. NFEPS has a wide range of applications in the field of scientific research, including its use as a catalyst in organic synthesis, as a ligand for metal complexes, and as a component in the synthesis of various organic compounds.
科学的研究の応用
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide has a wide range of applications in scientific research. It has been used as a ligand for metal complexes, as a catalyst in organic synthesis, and as a component in the synthesis of various organic compounds. Additionally, this compound has been used to study the properties of catalysts, to investigate the reactivity of organic compounds, and to study the effects of various solvents on reaction rates.
作用機序
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide acts as a catalyst in organic synthesis by promoting the formation of covalent bonds between two reactants. This is due to its ability to form a complex with the reactants, which increases the reactivity of the reactants and facilitates the formation of the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has a low toxicity and does not cause any significant adverse effects in laboratory animals. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
The use of N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is highly soluble in water and other polar solvents. Additionally, this compound has a low toxicity and does not cause any significant adverse effects in laboratory animals. However, the use of this compound in laboratory experiments also has some limitations. It is not very stable in the presence of oxygen and light, and it is susceptible to hydrolysis and oxidation.
将来の方向性
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide has a wide range of potential applications in scientific research, and there are many possible future directions for its use. One potential future direction is the use of this compound as a catalyst in the synthesis of new materials. Additionally, this compound could be used to study the effects of various solvents on reaction rates, as well as to investigate the reactivity of organic compounds. Furthermore, this compound could be used to study the properties of catalysts and to develop new catalysts for organic synthesis. Finally, this compound could be used to study its potential biochemical and physiological effects, as well as its potential antioxidant activity.
合成法
N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide can be synthesized in a few different ways. One of the most common methods is the reaction of 2-phenoxyethanol with N-chlorosulfonyl-9H-fluorene in a two-stage synthesis. This method involves the first stage of reacting 2-phenoxyethanol with N-chlorosulfonyl-9H-fluorene in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base such as sodium ethoxide. The second stage involves the reaction of the resulting intermediate with aqueous sodium hydroxide to produce the desired this compound product.
特性
IUPAC Name |
N-(9H-fluoren-2-yl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c23-26(24,13-12-25-19-7-2-1-3-8-19)22-18-10-11-21-17(15-18)14-16-6-4-5-9-20(16)21/h1-11,15,22H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPSCKPLUCRDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495578.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6495594.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6495595.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}propanamide](/img/structure/B6495596.png)
![1-(3-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6495633.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6495646.png)




![2-[4-(azepane-1-sulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6495678.png)
![2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B6495680.png)
![4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6495687.png)
![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6495689.png)